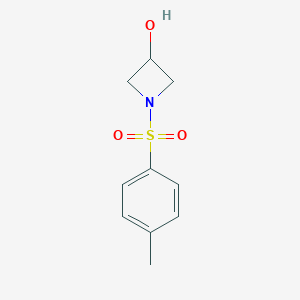

1-Tosylazetidin-3-OL

Beschreibung

BenchChem offers high-quality 1-Tosylazetidin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tosylazetidin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5,9,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXKSMNNDKYNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Tosylazetidin-3-ol: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Tosylazetidin-3-ol, a pivotal building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, reactivity, and strategic applications of this versatile azetidine derivative. The content is structured to offer not just data, but also actionable insights grounded in established scientific principles and experimental evidence.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in drug discovery.[1] Its inherent ring strain (approximately 25.4 kcal/mol) bestows unique conformational rigidity and a distinct three-dimensional geometry, which can lead to improved binding affinity and selectivity for biological targets.[2] Furthermore, the sp³-rich character of the azetidine scaffold often enhances key pharmacokinetic properties such as solubility and metabolic stability, making it a highly desirable feature in modern pharmaceutical design.[1]

Among the functionalized azetidines, 1-Tosylazetidin-3-ol stands out as a particularly valuable and versatile intermediate. The tosyl group serves as a robust protecting group for the nitrogen atom, rendering the molecule stable and easy to handle. Simultaneously, the hydroxyl group at the 3-position provides a convenient handle for a wide array of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. This combination of stability and reactivity makes 1-Tosylazetidin-3-ol a cornerstone for the synthesis of complex molecular architectures with significant pharmacological potential.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of 1-Tosylazetidin-3-ol is crucial for its effective utilization in synthesis and process development.

Chemical and Physical Properties

The key physicochemical properties of 1-Tosylazetidin-3-ol are summarized in the table below. These values are essential for reaction planning, purification, and formulation development.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-methylphenyl)sulfonylazetidin-3-ol | [3] |

| CAS Number | 154010-96-5 | [3] |

| Molecular Formula | C₁₀H₁₃NO₃S | [3] |

| Molecular Weight | 227.28 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 103-107 °C | [4] |

| Purity | ≥95% | [4][5] |

| Predicted pKa | 14.2 (alcoholic proton) | (Cheminformatics prediction) |

| Predicted logP | 0.8 | (Cheminformatics prediction) |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 1-Tosylazetidin-3-ol.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.68 (d, J = 8.3 Hz, 2H, Ar-H), 7.42 (d, J = 8.0 Hz, 2H, Ar-H), 5.65 (d, J = 6.5 Hz, 1H, OH), 4.38 (p, J = 6.2 Hz, 1H, CH-OH), 3.88 (t, J = 7.9 Hz, 2H, CH₂), 3.48 (dd, J = 8.2, 5.5 Hz, 2H, CH₂), 2.38 (s, 3H, Ar-CH₃).[6][7][8]

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 143.5 (Ar-C), 133.8 (Ar-C), 129.8 (Ar-CH), 127.5 (Ar-CH), 62.1 (CH-OH), 55.4 (CH₂), 21.0 (Ar-CH₃).[6][9]

The IR spectrum of 1-Tosylazetidin-3-ol exhibits characteristic absorption bands corresponding to its functional groups. A broad peak in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Strong absorptions around 1340 cm⁻¹ and 1160 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the S=O bonds in the tosyl group, respectively.

Under electrospray ionization (ESI) conditions, 1-Tosylazetidin-3-ol typically shows a prominent ion corresponding to its protonated molecule [M+H]⁺ at m/z 228.06. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis of 1-Tosylazetidin-3-ol

The most common and scalable synthesis of 1-Tosylazetidin-3-ol involves the reaction of epichlorohydrin with p-toluenesulfonamide (tosylamide). This method is favored for its use of readily available and cost-effective starting materials.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for 1-Tosylazetidin-3-ol.

Detailed Experimental Protocol

Materials:

-

(S)-Epichlorohydrin

-

p-Toluenesulfonamide (Tosylamide)

-

Potassium carbonate (K₂CO₃)

-

Isopropanol

-

Dichloromethane (DCM)

-

Toluene

Procedure:

-

To a stirred solution of (S)-epichlorohydrin and p-toluenesulfonamide in isopropanol, add a catalytic amount of potassium carbonate at room temperature.

-

Heat the reaction mixture to reflux and maintain for 5-7 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

To the resulting residue, add dichloromethane and toluene, followed by a stoichiometric amount of potassium carbonate.

-

Heat the mixture to reflux for 7 hours to facilitate the intramolecular cyclization.

-

After cooling to room temperature, filter the reaction mixture and evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-Tosylazetidin-3-ol as a white solid.

Note: This protocol is a general guideline and may require optimization based on the specific scale and equipment used.[10]

Reactivity and Chemical Transformations

The synthetic utility of 1-Tosylazetidin-3-ol stems from the reactivity of its hydroxyl group and the stability of the tosyl-protected azetidine ring.

Reactions at the Hydroxyl Group

The secondary alcohol functionality can undergo a variety of standard transformations, providing access to a diverse range of 3-substituted azetidines.

Oxidation of the hydroxyl group provides 1-tosylazetidin-3-one, a valuable intermediate for the introduction of substituents at the 3-position via nucleophilic addition or reductive amination.

Caption: Oxidation of 1-Tosylazetidin-3-ol.

A common method for this transformation is the use of sodium borohydride in the presence of a suitable catalyst.[11][12][13]

The hydroxyl group can be readily converted to esters and ethers through reactions with acid chlorides, anhydrides, or alkyl halides.[4][14][15][16][17][18][19][20]

General Protocol for Esterification with an Acid Chloride:

-

Dissolve 1-Tosylazetidin-3-ol in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, pyridine).

-

Cool the solution in an ice bath.

-

Slowly add the desired acid chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove the base and any unreacted acid chloride, followed by drying and concentration of the organic phase.

-

Purify the resulting ester by column chromatography or recrystallization.

The Mitsunobu reaction allows for the stereospecific inversion of the hydroxyl group and the introduction of a wide range of nucleophiles, including carboxylates, phenols, and nitrogen nucleophiles.[3][7][9][21] This reaction is particularly valuable for accessing azetidine derivatives with specific stereochemistry.

Caption: Mitsunobu reaction of 1-Tosylazetidin-3-ol.

Applications in Drug Development

The unique structural and physicochemical properties of the azetidine ring have led to its incorporation into numerous drug candidates and approved medicines. 1-Tosylazetidin-3-ol serves as a key starting material for the synthesis of these complex molecules.

Kinase Inhibitors

The rigid azetidine scaffold can effectively position functional groups to interact with the ATP-binding site of kinases, making it a valuable component in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[4][22][23][24][25] For instance, pyrimidine derivatives functionalized with an azetidine moiety derived from 1-Tosylazetidin-3-ol have shown potent inhibitory activity against various kinases.[10][22][26]

Antiviral Agents

The incorporation of an azetidine ring can enhance the antiviral activity and improve the pharmacokinetic profile of nucleoside and non-nucleoside analogues. The synthesis of 1,2,3-triazole-containing antiviral agents often utilizes azetidine building blocks derived from 1-Tosylazetidin-3-ol.[1][2][3][15][21][24][27][28] The click chemistry reaction between an azido-functionalized azetidine and a terminal alkyne is a common strategy to generate these triazole derivatives.[3]

Purity and Analysis

Ensuring the purity of 1-Tosylazetidin-3-ol is critical for its successful use in multi-step syntheses.

Common Impurities

During the synthesis of 1-Tosylazetidin-3-ol from epichlorohydrin and tosylamide, potential impurities can arise from side reactions or incomplete conversion. These may include:

-

Starting materials: Unreacted epichlorohydrin and tosylamide.

-

Intermediate: The N-(3-chloro-2-hydroxypropyl)-4-methylbenzenesulfonamide intermediate if the cyclization is incomplete.

-

Dimerization products: Formation of dimeric species through intermolecular reactions.

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of 1-Tosylazetidin-3-ol.[5][29] A reversed-phase method with a C18 column and a mobile phase gradient of water and acetonitrile or methanol is typically employed. UV detection is suitable for quantification. For the identification and characterization of unknown impurities, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) are invaluable.[28]

Safety and Handling

1-Tosylazetidin-3-ol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful and can cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[4]

Conclusion

1-Tosylazetidin-3-ol is a cornerstone building block in modern medicinal chemistry, offering a stable yet reactive platform for the synthesis of a diverse array of complex molecules. Its ability to introduce the pharmacologically advantageous azetidine scaffold has cemented its importance in the development of novel therapeutics, particularly in the areas of oncology and virology. A thorough understanding of its fundamental properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new and effective medicines.

References

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

-

ResearchGate. (n.d.). 13C-NMR chemical shifts for compound 3 in DMSO-d6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Tosylazetidin-3-OL. PubChem. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

- De la Torre, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Chemical Biology.

-

ResearchGate. (n.d.). 1,2,3-triazole derivatives as antiviral agents. Retrieved from [Link]

-

MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

-

ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3 and CD 3 OD solvents. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-TOSYLAZETIDIN-3-OL, 95% Purity, C10H13NO3S, 1 gram. Retrieved from [Link]

-

AMS Biotechnology (Europe) Ltd. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

-

Clark, J. (n.d.). preparation of esters. Chemguide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. PMC. Retrieved from [Link]

-

YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. Retrieved from [Link]

-

SciSpace. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3)−H Activation. PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]

-

Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]

-

MDPI. (n.d.). Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. Retrieved from [Link]

-

YouTube. (2019, November 12). synthesis of esters from acid chlorides. Retrieved from [Link]

-

YouTube. (2022, January 28). Acid Chloride + Alcohol = Ester (Mechanism). Retrieved from [Link]

-

Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]

-

ResearchGate. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved from [Link]

-

University of Idaho. (n.d.). One-pot Carbonyl Reduction and Carbonate Formation using Sodium Borohydride in. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot carbonyl reduction and carbonate formation using sodium borohydride in dialkyl carbonate solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Alkylation of QUAT in aqueuse alkaline medium 1. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. soeagra.com [soeagra.com]

- 6. rsc.org [rsc.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3 )-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. rsc.org [rsc.org]

- 24. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. chemrevlett.com [chemrevlett.com]

- 27. raco.cat [raco.cat]

- 28. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Tosylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Tosylazetidin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The azetidine scaffold is a prominent feature in numerous biologically active compounds, and the tosyl-protected azetidinol serves as a key intermediate for the introduction of this strained ring system. This document outlines a reliable, two-step synthetic protocol starting from readily available commercial reagents: p-toluenesulfonamide and epichlorohydrin. Furthermore, it details the comprehensive characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the necessary data for its unambiguous identification and quality control.

Introduction: The Significance of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery. Its inherent ring strain imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of the azetidine motif has been shown to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. 1-Tosylazetidin-3-ol, with its protected nitrogen and a hydroxyl group for further functionalization, represents a versatile and strategically important intermediate for the synthesis of complex azetidine-containing molecules.

Synthesis of 1-Tosylazetidin-3-ol: A Two-Step Approach

The synthesis of 1-Tosylazetidin-3-ol is efficiently achieved through a two-step process commencing with the nucleophilic ring-opening of epichlorohydrin by p-toluenesulfonamide, followed by an intramolecular cyclization of the resulting chlorohydrin intermediate.

Reaction Pathway

Caption: Synthetic pathway for 1-Tosylazetidin-3-ol.

Step 1: Synthesis of N-(3-chloro-2-hydroxypropyl)-4-methylbenzenesulfonamide

The initial step involves the reaction of p-toluenesulfonamide with epichlorohydrin. The sulfonamide nitrogen acts as a nucleophile, attacking the terminal carbon of the epoxide ring of epichlorohydrin. This reaction is typically carried out in the presence of a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity.

Experimental Protocol:

-

To a stirred solution of p-toluenesulfonamide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone, add a base like sodium hydroxide or potassium carbonate (1.1 equivalents).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-chloro-2-hydroxypropyl)-4-methylbenzenesulfonamide, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to 1-Tosylazetidin-3-ol

The second step is a base-mediated intramolecular cyclization of the chlorohydrin intermediate. The hydroxyl group is deprotonated by a strong base, and the resulting alkoxide attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, forming the azetidine ring.

Experimental Protocol:

-

Dissolve the crude N-(3-chloro-2-hydroxypropyl)-4-methylbenzenesulfonamide from the previous step in a suitable solvent, such as methanol or ethanol.

-

Add a strong base, for instance, sodium hydroxide or potassium hydroxide (2-3 equivalents), to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Neutralize the mixture with an acid (e.g., hydrochloric acid) and remove the solvent under reduced pressure.

-

Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1-Tosylazetidin-3-ol as a crystalline solid.

Characterization of 1-Tosylazetidin-3-ol

Thorough characterization is essential to confirm the structure and purity of the synthesized 1-Tosylazetidin-3-ol.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H13NO3S[1] |

| Molecular Weight | 227.28 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 103-107 °C |

| Purity | ≥95% |

| CAS Number | 154010-96-5[1] |

Spectroscopic Data

1H NMR (500 MHz, CDCl3) δ (ppm):

-

7.75 (d, J = 8.3 Hz, 2H): Aromatic protons ortho to the sulfonyl group.

-

7.35 (d, J = 8.0 Hz, 2H): Aromatic protons meta to the sulfonyl group.

-

4.55 (m, 1H): CH proton of the azetidine ring bearing the hydroxyl group.

-

4.05 (t, J = 8.5 Hz, 2H): CH2 protons of the azetidine ring adjacent to the nitrogen and syn to the hydroxyl group.

-

3.70 (dd, J = 8.5, 5.5 Hz, 2H): CH2 protons of the azetidine ring adjacent to the nitrogen and anti to the hydroxyl group.

-

2.44 (s, 3H): Methyl protons of the tosyl group.

-

2.20 (br s, 1H): Hydroxyl proton.

13C NMR (125 MHz, CDCl3) δ (ppm):

-

144.0: Quaternary carbon of the tosyl group attached to sulfur.

-

134.5: Quaternary carbon of the tosyl group attached to the methyl group.

-

129.8 (2C): Aromatic CH carbons meta to the sulfonyl group.

-

127.8 (2C): Aromatic CH carbons ortho to the sulfonyl group.

-

62.5: CH carbon of the azetidine ring bearing the hydroxyl group.

-

55.0 (2C): CH2 carbons of the azetidine ring.

-

21.5: Methyl carbon of the tosyl group.

Infrared (IR) Spectroscopy (ATR, cm-1):

-

3450-3350 (br): O-H stretching of the hydroxyl group.

-

3050-2950: C-H stretching of the aromatic and aliphatic groups.

-

1340 & 1160: Asymmetric and symmetric S=O stretching of the sulfonyl group, respectively.

-

1090: C-N stretching.

Mass Spectrometry (MS):

-

ESI-MS (m/z): [M+H]+ calculated for C10H14NO3S: 228.0694; found: 228.0692.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of 1-Tosylazetidin-3-ol.

Conclusion

This technical guide has detailed a robust and reproducible method for the synthesis of 1-Tosylazetidin-3-ol. The provided step-by-step protocols for both the synthesis and purification are designed to be accessible to researchers with a foundational knowledge of organic synthesis. Furthermore, the comprehensive characterization data, including assigned NMR, IR, and MS spectra, serves as a reliable reference for the verification of the synthesized product. The availability of this key intermediate, through the methods described herein, will undoubtedly facilitate further exploration of the chemical space around the azetidine scaffold in the pursuit of novel therapeutics.

References

-

PubChem. 1-Tosylazetidin-3-OL. National Center for Biotechnology Information.

-

Sigma-Aldrich. 1-(p-Toluenesulfonyl)azetidine.

Sources

An In-Depth Technical Guide to 1-Tosylazetidin-3-ol (CAS: 154010-96-5): A Versatile Building Block in Modern Medicinal Chemistry

Foreword: The Strategic Value of Strained Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the myriad of molecular architectures, strained heterocyclic systems have emerged as powerful tools for medicinal chemists. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, stands out for its unique combination of conformational rigidity and chemical reactivity.[1][2] This inherent ring strain, when strategically incorporated into a molecule, can confer favorable attributes such as improved metabolic stability, enhanced binding affinity to biological targets, and desirable pharmacokinetic profiles.[3] This guide provides an in-depth exploration of a particularly valuable azetidine derivative, 1-Tosylazetidin-3-ol, a bifunctional building block that has proven its utility in the synthesis of complex bioactive molecules.

Physicochemical Properties and Structural Features

1-Tosylazetidin-3-ol is a white to off-white solid with the molecular formula C₁₀H₁₃NO₃S and a molecular weight of 227.28 g/mol .[2] The presence of the tosyl (p-toluenesulfonyl) group on the nitrogen atom serves a dual purpose: it acts as a robust protecting group, stabilizing the azetidine ring, and its electron-withdrawing nature enhances the reactivity of the ring's C-N bonds towards nucleophilic attack. The hydroxyl group at the 3-position provides a convenient handle for further functionalization, making this molecule a versatile intermediate for the introduction of diverse substituents.

| Property | Value | Source |

| CAS Number | 154010-96-5 | PubChem[2] |

| Molecular Formula | C₁₀H₁₃NO₃S | PubChem[2] |

| Molecular Weight | 227.28 g/mol | PubChem[2] |

| Appearance | White to off-white solid | Commercial Suppliers |

| IUPAC Name | 1-(4-methylphenyl)sulfonylazetidin-3-ol | PubChem[2] |

Synthesis of 1-Tosylazetidin-3-ol: A Mechanistic Approach

The synthesis of 1-Tosylazetidin-3-ol is a testament to the principles of strategic bond formation in heterocyclic chemistry. A common and efficient route involves the reaction of epichlorohydrin with p-toluenesulfonamide (tosylamide) under basic conditions. This method leverages the nucleophilicity of the sulfonamide nitrogen and the electrophilicity of the epoxide and chloromethyl groups of epichlorohydrin.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-Tosylazetidin-3-ol.

Detailed Experimental Protocol (Hypothetical, based on related procedures)

-

Step 1: Epoxide Ring Opening. To a stirred solution of p-toluenesulfonamide (1.0 eq) and a suitable base such as sodium hydroxide or potassium carbonate (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature, epichlorohydrin (1.2 eq) is added dropwise. The reaction mixture is then heated to 50-60 °C and stirred for several hours until the starting material is consumed (monitored by TLC). The rationale for this step is the base-catalyzed nucleophilic attack of the sulfonamide nitrogen on the less hindered carbon of the epoxide in epichlorohydrin.

-

Step 2: Intramolecular Cyclization. After the initial reaction is complete, a stronger base, such as sodium hydride or potassium tert-butoxide (1.5 eq), is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight. This step facilitates the deprotonation of the newly formed secondary alcohol, which then acts as an internal nucleophile, displacing the chloride in an intramolecular Sₙ2 reaction to form the azetidine ring.

-

Step 3: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-Tosylazetidin-3-ol.

Reactivity and Synthetic Applications

The synthetic utility of 1-Tosylazetidin-3-ol stems from the reactivity of both the hydroxyl group and the strained azetidine ring.

Reactions at the Hydroxyl Group

The hydroxyl group can be readily functionalized through various reactions, including:

-

O-Alkylation and O-Arylation: Conversion to ethers by reaction with alkyl or aryl halides under basic conditions. This allows for the introduction of a wide range of substituents.

-

Esterification: Formation of esters with acyl chlorides or carboxylic acids, providing another avenue for structural diversification.

-

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate, facilitating nucleophilic substitution reactions at the C3 position.

Ring-Opening Reactions of the Azetidine Core

The tosyl group activates the azetidine ring, making it susceptible to nucleophilic attack and ring-opening. This strain-release strategy provides access to a variety of functionalized acyclic amines. Common nucleophiles for this transformation include amines, thiols, and organometallic reagents.

Caption: Key reaction pathways of 1-Tosylazetidin-3-ol.

Application in the Synthesis of Bioactive Molecules

1-Tosylazetidin-3-ol is a valuable precursor in the synthesis of various biologically active compounds, particularly kinase inhibitors and spirocyclic scaffolds.[4][5]

-

Kinase Inhibitors: The azetidine moiety can serve as a rigid scaffold to orient pharmacophoric groups towards the active site of kinases. The hydroxyl group of 1-Tosylazetidin-3-ol can be used as an attachment point for side chains that interact with the hinge region or other key residues of the kinase.

-

Spirocyclic Compounds: The bifunctional nature of 1-Tosylazetidin-3-ol makes it an excellent starting material for the construction of spirocycles.[6] Intramolecular reactions involving the hydroxyl group and a substituent attached to the tosyl group or introduced at another position can lead to the formation of complex spirocyclic systems, which are of great interest in drug discovery due to their three-dimensional nature.[5]

Spectroscopic Characterization (Predicted Data)

While a publicly available, comprehensive set of spectra for 1-Tosylazetidin-3-ol is not readily found, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the tosyl group (two doublets, ~7.4-7.8 ppm), a singlet for the methyl group of the tosyl group (~2.4 ppm), multiplets for the azetidine ring protons (~3.5-4.5 ppm), and a broad singlet for the hydroxyl proton (variable). |

| ¹³C NMR | Aromatic carbons of the tosyl group (~127-145 ppm), the methyl carbon of the tosyl group (~21 ppm), the carbons of the azetidine ring (~50-70 ppm), with the carbon bearing the hydroxyl group appearing at a lower field. |

| IR Spectroscopy | A broad O-H stretching band (~3400 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹), S=O stretching bands of the sulfonyl group (~1350 and 1160 cm⁻¹), and C-N stretching bands. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight (227.28 g/mol ), and characteristic fragmentation patterns including the loss of the tosyl group or cleavage of the azetidine ring. |

Safety and Handling

As with any chemical reagent, 1-Tosylazetidin-3-ol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Specific hazard information is not widely available, but it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion: A Key Player in the Medicinal Chemist's Toolbox

1-Tosylazetidin-3-ol represents a prime example of a strategically designed building block that empowers medicinal chemists to explore novel chemical space. Its well-defined reactivity, coupled with the desirable properties of the azetidine scaffold, makes it a valuable intermediate for the synthesis of a new generation of therapeutic agents. As the demand for innovative drug candidates continues to grow, the importance of versatile and synthetically accessible building blocks like 1-Tosylazetidin-3-ol will undoubtedly increase.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3768999, 1-Tosylazetidin-3-ol. Retrieved from [Link]

- Supporting Information for a relevant chemical synthesis. (n.d.).

-

MDPI. (2021). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

- Singh, R., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.

-

Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

-

Molecules. (2007). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Retrieved from [Link]

- European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13661, p-Toluenesulfonyl azide. Retrieved from [Link]

- Organic Letters. (2017). Enantioselective Synthesis of Spiro[indolizidine-1,3'-oxindoles].

- ResearchGate. (2020).

-

Beilstein Journals. (2017). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Retrieved from [Link]

- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

MDPI. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved from [Link]

- National Institutes of Health. (2023). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles.

- Beilstein Journals. (2024). Search Results. Retrieved from a search on the Beilstein Journals website.

- alpaipars. (n.d.). NMR spectroscopy in pharmacy.

- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

- NIST. (n.d.). 1-Heptyn-3-ol.

- Taylor & Francis Online. (2024).

-

Organic Chemistry Portal. (2019). Facile One-Pot Transformation of Primary Alcohols into 3-Aryl- and 3-Alkyl-isoxazoles and -pyrazoles. Retrieved from [Link]

- ResearchGate. (2021). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols.

-

PubMed. (2022). Synthesis of Tetrahydrofuro[2,3-d]oxazoles and Oxazoles by Hypervalent Iodine (III)-Promoted [2 + 2 + 1] Annulation. Retrieved from [Link]

- ResearchGate. (2020).

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of Spiro[indolizidine-1,3'-oxindoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Tosylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable motifs in drug discovery. Their inherent ring strain and non-planar geometry provide a three-dimensional character that can lead to improved pharmacological properties, such as enhanced binding affinity and metabolic stability, when compared to more traditional, flexible aliphatic or aromatic linkers. The substitution pattern on the azetidine ring profoundly influences its conformation and, consequently, its biological activity and synthetic accessibility. In 1-Tosylazetidin-3-ol, the presence of a bulky, electron-withdrawing tosyl group on the nitrogen and a hydroxyl group at the C3 position creates a fascinating interplay of steric and electronic effects that dictate the molecule's preferred spatial arrangement.

Molecular Structure and Spectroscopic Characterization

The molecular formula of 1-Tosylazetidin-3-ol is C₁₀H₁₃NO₃S, with a molecular weight of 227.28 g/mol [1]. Its IUPAC name is 1-(4-methylphenyl)sulfonylazetidin-3-ol[1]. The fundamental structure consists of a central azetidine ring, an N-linked tosyl (p-toluenesulfonyl) group, and a hydroxyl group at the 3-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the protons of the azetidine ring.

-

Aromatic Protons (Tosyl Group): Two doublets are anticipated in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the AA'BB' spin system of the para-substituted benzene ring.

-

Methyl Protons (Tosyl Group): A singlet for the methyl group protons will appear in the upfield region (around δ 2.4 ppm).

-

Azetidine Ring Protons: The protons on the four-membered ring will exhibit more complex splitting patterns due to geminal and vicinal coupling. The proton at C3 (methine proton) will be coupled to the adjacent methylene protons at C2 and C4. The protons at C2 and C4 are diastereotopic and will likely appear as two sets of multiplets. The coupling constants between these protons are highly dependent on the ring's pucker and dihedral angles.

-

Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Aromatic Carbons (Tosyl Group): Four signals are expected for the aromatic carbons, with the ipso-carbon (attached to the sulfur) and the para-carbon (attached to the methyl group) having distinct chemical shifts from the four ortho and meta carbons (which will appear as two signals).

-

Methyl Carbon (Tosyl Group): A single peak in the aliphatic region (around δ 21 ppm).

-

Azetidine Ring Carbons: The C3 carbon, bearing the hydroxyl group, will be shifted downfield compared to the C2 and C4 carbons. The C2 and C4 carbons are equivalent and will give rise to a single signal.

The precise chemical shifts and coupling constants are instrumental in determining the time-averaged conformation in solution.

Conformational Analysis: A Puckered Ring System

To alleviate the significant angle and torsional strain inherent in a planar four-membered ring, azetidines adopt a non-planar, "puckered" conformation. This puckering is a critical determinant of the molecule's three-dimensional shape and its interactions with other molecules.

The Puckered Azetidine Ring

The conformation of the azetidine ring can be described by a puckering amplitude and a pseudo-rotation phase angle. A simpler and more common description for substituted azetidines involves the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. This puckering leads to two distinct substituent positions: axial and pseudo-axial, and equatorial and pseudo-equatorial.

Influence of Substituents on Conformation

In 1-Tosylazetidin-3-ol, both the N-tosyl group and the C3-hydroxyl group influence the ring's conformation.

-

N-Tosyl Group: The large steric bulk of the tosyl group significantly influences the puckering of the ring. The nitrogen atom in N-sulfonylazetidines is typically pyramidal, and the barrier to nitrogen inversion is higher than in N-alkylazetidines.

-

C3-Hydroxyl Group: The hydroxyl group at the C3 position can occupy either a pseudo-axial or a pseudo-equatorial position. The preferred orientation is a balance between minimizing steric interactions and maximizing favorable electronic interactions, such as intramolecular hydrogen bonding.

Based on studies of analogous 3-substituted azetidines, it is predicted that the bulkier substituent will preferentially occupy the pseudo-equatorial position to minimize steric hindrance with the protons on the other ring atoms. However, the interplay of the N-tosyl group's conformation and the potential for hydrogen bonding from the C3-hydroxyl group could lead to a more complex conformational equilibrium.

Experimental Determination of Conformation

While computational methods provide valuable insights, experimental techniques are essential for definitively determining the conformation of 1-Tosylazetidin-3-ol.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the solid-state conformation[2][3]. This technique would reveal the exact bond lengths, bond angles, and torsional angles, allowing for a detailed analysis of the azetidine ring puckering and the precise orientation of the tosyl and hydroxyl groups.

Hypothetical Experimental Protocol for X-ray Crystallography:

-

Crystallization: High-purity 1-Tosylazetidin-3-ol is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, ethanol). Slow evaporation of the solvent, or cooling of a saturated solution, is employed to grow single crystals of suitable quality for diffraction.

-

Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.

Advanced NMR Techniques

In the absence of a crystal structure, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space proximities of protons, which can be used to infer the solution-state conformation.

Synthesis of 1-Tosylazetidin-3-ol

A common synthetic route to 1-Tosylazetidin-3-ol involves the reaction of epichlorohydrin with p-toluenesulfonamide.

Illustrative Synthetic Workflow:

Caption: Synthetic pathway to 1-Tosylazetidin-3-ol.

General Experimental Protocol:

-

Reaction Setup: p-Toluenesulfonamide is dissolved in a suitable solvent (e.g., a protic solvent like ethanol or an aprotic solvent like DMF) and treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding sulfonamide salt.

-

Addition of Epichlorohydrin: Epichlorohydrin is added to the reaction mixture, often at an elevated temperature. The sulfonamide anion acts as a nucleophile, opening the epoxide ring of epichlorohydrin.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the nitrogen attacks the carbon bearing the chlorine atom, to form the four-membered azetidine ring.

-

Workup and Purification: The reaction mixture is worked up to remove salts and unreacted starting materials. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 1-Tosylazetidin-3-ol.

Reactivity and Applications

The structural and conformational features of 1-Tosylazetidin-3-ol dictate its reactivity. The hydroxyl group can be further functionalized, for example, through esterification, etherification, or conversion to a leaving group for nucleophilic substitution. The strained azetidine ring can also undergo ring-opening reactions under certain conditions. Recent studies have shown that 3-hydroxyazetidines can undergo rearrangement to form 2-oxazolines, highlighting the synthetic potential of this scaffold[4][5][6][7].

In drug development, 1-Tosylazetidin-3-ol serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The rigid azetidine core can be used to control the spatial orientation of appended pharmacophoric groups, leading to compounds with high affinity and selectivity for their biological targets.

Conclusion

1-Tosylazetidin-3-ol is a molecule with a well-defined yet conformationally dynamic structure. Its puckered four-membered ring, influenced by the sterically demanding N-tosyl group and the C3-hydroxyl substituent, presents a unique three-dimensional scaffold. While a definitive solid-state structure from X-ray crystallography is yet to be reported in the public literature, a comprehensive understanding of its molecular architecture can be constructed from spectroscopic data and by analogy to related systems. This guide provides a foundational understanding for researchers and scientists working with this important synthetic intermediate, enabling more informed decisions in the design and synthesis of novel chemical entities.

References

- Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2020). A Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. The Journal of Organic Chemistry, 85(11), 7276–7286.

- Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2020). A rearrangement of 3-hydroxyazetidines into 2-oxazolines.

- Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2020). Rearrangement of 3-Hydroxyazetidines Into 2-Oxazolines. PubMed.

- Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2020). Rearrangement of 3‑Hydroxyazetidines into 2‑Oxazolines. Baxendale Group - Durham University.

-

PubChem. (n.d.). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Retrieved from [Link]

- Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

- Smyth, M. S., & Martin, J. H. (2000). X-ray crystallography. Methods in molecular biology (Clifton, N.J.), 134, 1-19.

-

PubChem. (n.d.). 1-Tosylazetidin-3-OL. Retrieved from [Link]

Sources

- 1. 1-Tosylazetidin-3-OL | C10H13NO3S | CID 3768999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003431) [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Tosylazetidin-3-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Tosylazetidin-3-ol is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its strained four-membered azetidine ring, functionalized with a hydroxyl group and a robust N-tosyl protecting group, offers a unique scaffold for the development of novel therapeutic agents, particularly in the realm of sp³-rich molecular architectures. The precise and unambiguous characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity in subsequent synthetic transformations.

This guide provides a comprehensive analysis of the expected spectroscopic data for 1-Tosylazetidin-3-ol (C₁₀H₁₃NO₃S), including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and serves as a benchmark for researchers working with this compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data. The tosyl group exerts a significant electronic and steric influence on the azetidine ring, which is reflected in the spectroscopic outputs.

-

Molecular Formula: C₁₀H₁₃NO₃S

-

Molecular Weight: 227.28 g/mol [1]

-

IUPAC Name: 1-(4-methylphenyl)sulfonylazetidin-3-ol[1]

-

Melting Point: 103-107 °C[2]

Caption: Molecular structure of 1-Tosylazetidin-3-ol with NMR numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-Tosylazetidin-3-ol. The analysis is performed in a suitable deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the azetidine ring protons, the aromatic protons of the tosyl group, the methyl group, and the hydroxyl proton. The electron-withdrawing nature of the sulfonyl group significantly deshields the adjacent protons on the azetidine ring (H2/H4).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (300 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) | Integration | Rationale |

|---|---|---|---|---|---|

| Ar-H (ortho to SO₂) | 7.75 | Doublet (d) | J ≈ 8.2 Hz | 2H | Deshielded by adjacent electron-withdrawing SO₂ group. |

| Ar-H (meta to SO₂) | 7.35 | Doublet (d) | J ≈ 8.0 Hz | 2H | Standard aromatic region for a p-substituted benzene ring. |

| H 3 (CH-OH) | ~4.60 | Quintet | J ≈ 6.0 Hz | 1H | Methine proton attached to the hydroxyl-bearing carbon. |

| H 2 / H 4 | ~4.05 | Triplet/DD | J ≈ 8.5, 6.0 Hz | 4H | Diastereotopic protons on the azetidine ring adjacent to Nitrogen. |

| -OH | Variable (e.g., ~2.5) | Broad Singlet | N/A | 1H | Chemical shift is concentration and temperature dependent; exchanges with D₂O. |

| Ar-CH ₃ | 2.45 | Singlet (s) | N/A | 3H | Characteristic shift for a methyl group on a benzene ring.[3] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to each unique carbon environment in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (75 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C 4' (Ar-C-CH₃) | ~144.0 | Quaternary aromatic carbon attached to the methyl group. |

| C 1' (Ar-C-SO₂) | ~134.5 | Quaternary aromatic carbon attached to the sulfonyl group. |

| C 2'/C6' (Ar-CH) | ~130.0 | Aromatic methine carbons ortho to the methyl group. |

| C 3'/C5' (Ar-CH) | ~128.0 | Aromatic methine carbons meta to the methyl group.[4][5] |

| C 3 (CH-OH) | ~65.0 | Carbon bearing the hydroxyl group, shifted downfield by the electronegative oxygen. |

| C 2 / C 4 (CH₂) | ~55.0 | Azetidine ring carbons adjacent to the nitrogen, deshielded by the tosyl group. |

| C 7' (Ar-CH₃) | ~21.5 | Typical chemical shift for a tolyl methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in the molecule. A solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| ~3400 | O-H stretch (alcohol) | Strong, Broad | Characteristic of the hydroxyl group, often showing hydrogen bonding.[6] |

| ~3050 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on the benzene ring. |

| ~2950 | C-H stretch (aliphatic) | Medium | Corresponds to the C-H bonds of the azetidine ring and methyl group. |

| 1340 & 1160 | S=O stretch (sulfonyl) | Strong, Sharp | Asymmetric and symmetric stretching modes of the SO₂ group are highly characteristic. |

| ~1600 | C=C stretch (aromatic) | Medium | Skeletal vibrations of the benzene ring. |

| ~1090 | C-N stretch | Medium | Stretching vibration of the carbon-nitrogen bond in the azetidine ring. |

| ~815 | C-H bend (aromatic) | Strong | Out-of-plane bending for a 1,4-disubstituted (para) benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray Ionization (ESI) is a common technique for this type of polar molecule.

-

Expected Molecular Ion: For ESI in positive mode, the protonated molecule [M+H]⁺ is expected at m/z 228.069. The exact mass is calculated as 227.0616.[1]

-

Key Fragmentation: The molecule is expected to fragment via characteristic pathways, primarily through the loss of the tosyl group or cleavage of the azetidine ring.

Caption: Plausible ESI-MS fragmentation pathways for 1-Tosylazetidin-3-ol.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Tosylazetidin-3-ol into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of ~220 ppm and a longer acquisition time (e.g., 1024 scans or more) may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol for ATR-IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (1-2 mg) of the solid 1-Tosylazetidin-3-ol powder onto the crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction, generating the final transmittance or absorbance spectrum.

Protocol for ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Source Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For fragmentation analysis (MS/MS), select the precursor ion of interest (m/z 228) and apply collision-induced dissociation (CID) to generate fragment ions.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

PubChem. 1-Tosylazetidin-3-ol. National Center for Biotechnology Information. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemsrc. 3-ethynyl-1-tosylazetidin-3-ol | CAS#:1349199-60-5. [Link]

-

University of California, Los Angeles. 13C NMR Chemical Shift Table. [Link]

-

CP Lab Safety. 1-TOSYLAZETIDIN-3-OL, 95% Purity, C10H13NO3S, 1 gram. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Iraqi Journal of Science. Synthesis And Characterization Of Compounds Containing 1,3 Oxazepine Ring. [Link]

-

PubChem. 1-Octen-3-Ol. National Center for Biotechnology Information. [Link]

Sources

- 1. 1-Tosylazetidin-3-OL | C10H13NO3S | CID 3768999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Tosylazetidin-3-ol | CymitQuimica [cymitquimica.com]

- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of 1-Tosylazetidin-3-ol

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 1-Tosylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

1-Tosylazetidin-3-ol, with the IUPAC name 1-(4-methylphenyl)sulfonylazetidin-3-ol, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure is characterized by a strained four-membered azetidine ring, a secondary alcohol at the C3 position, and a robust p-toluenesulfonyl (tosyl) group protecting the nitrogen atom. This unique combination of features imparts a distinct reactivity profile, making it an invaluable scaffold for the synthesis of novel chemical entities.

The inherent ring strain of the azetidine core makes it susceptible to controlled ring-opening reactions, while the hydroxyl group at C3 serves as a versatile handle for introducing a wide array of functional groups via substitution or oxidation. The electron-withdrawing nature of the N-tosyl group enhances the electrophilicity of the ring carbons and acidifies the N-H proton in the deprotected amine, influencing its overall reactivity. This guide provides a comprehensive overview of the chemical reactivity, stability, and synthetic utility of this important intermediate.

| Property | Value | Source |

| IUPAC Name | 1-(4-methylphenyl)sulfonylazetidin-3-ol | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO₃S | PubChem[1] |

| Molecular Weight | 227.28 g/mol | PubChem[1] |

| CAS Number | 154010-96-5 | PubChem[1] |

| Appearance | White to off-white solid (typical) | N/A |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)O | PubChem[1] |

Core Reactivity Profile

The chemical behavior of 1-Tosylazetidin-3-ol is governed by the interplay of its three key functional components: the strained azetidine ring, the C3-hydroxyl group, and the N-tosyl protecting group.

Caption: Key reactive pathways of 1-Tosylazetidin-3-ol.

Reactions Involving the Azetidine Ring: Nucleophilic Ring-Opening

The significant strain energy of the four-membered ring makes it susceptible to cleavage by nucleophiles. The N-tosyl group, being strongly electron-withdrawing, enhances the electrophilicity of the ring carbons (C2 and C4), facilitating nucleophilic attack. These reactions are analogous to the well-documented ring-opening of N-tosylaziridines.[2][3]

-

Mechanism: The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the methylene carbons adjacent to the nitrogen atom. This attack leads to the cleavage of a C-N bond.

-

Regioselectivity: In the case of symmetrically substituted azetidines like 1-tosylazetidin-3-ol, attack at either C2 or C4 yields the same ring-opened product.

-

Effective Nucleophiles: A range of nucleophiles can initiate ring-opening, including:

-

Azides (e.g., NaN₃): Yields γ-azido amines.

-

Thiols (e.g., PhSH): Produces γ-thio amines.

-

Amines: Results in 1,3-diamines.

-

Halides: Can lead to γ-halo amines, particularly under acidic conditions.

-

These reactions provide a linear, functionalized propane backbone, which can be a valuable intermediate for further synthetic transformations.

Reactions of the C3-Hydroxyl Group

The secondary alcohol at the C3 position behaves like a typical alcohol, allowing for a variety of standard transformations.

-

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated (e.g., using NaH and an alkyl halide) or acylated (e.g., using an acyl chloride or anhydride in the presence of a base like triethylamine) to form ethers and esters, respectively.

-

Oxidation: Mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) can convert the secondary alcohol to the corresponding ketone, 1-tosylazetidin-3-one . This ketone is a valuable intermediate itself, susceptible to nucleophilic addition or reductive amination at the C3 position.

Nucleophilic Substitution at the C3 Position

Perhaps the most powerful application of 1-tosylazetidin-3-ol in drug discovery is its use as a precursor for C3-substituted azetidines. This is achieved through a two-step sequence: activation of the hydroxyl group followed by nucleophilic displacement.

-

Step 1: Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. It must first be converted into a better one, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). This forms a highly reactive intermediate, 1-tosylazetidin-3-yl mesylate/tosylate .

-

Step 2: Nucleophilic Displacement (Sₙ2): The C3 carbon is now highly electrophilic and susceptible to attack by a wide range of nucleophiles in a classic Sₙ2 reaction.[4][5] This reaction proceeds with inversion of stereochemistry if the starting material is chiral.

This two-step process is a cornerstone for creating diverse libraries of azetidine analogues, as a vast array of nucleophiles can be introduced at the C3 position.

Caption: Workflow for C3-functionalization via nucleophilic substitution.

The Role and Cleavage of the N-Tosyl Group

The tosyl group serves two primary functions:

-

Protecting Group: It protects the nitrogen atom from unwanted reactions during synthesis.

-

Activating Group: As an electron-withdrawing group, it enhances the reactivity of the azetidine ring towards nucleophilic attack.

For many pharmaceutical applications, removal of the tosyl group is necessary to reveal the free secondary amine. This deprotection can be challenging but is typically achieved under harsh reducing conditions, such as with sodium in liquid ammonia or using strong acids like HBr in acetic acid.

Chemical Stability and Handling

-

pH Stability: 1-Tosylazetidin-3-ol is generally stable under neutral and mildly acidic or basic conditions. However, it is susceptible to degradation under strongly acidic or basic conditions.

-

Thermal Stability: The compound is reasonably stable at room temperature but may decompose at elevated temperatures. The strained ring system is the most likely point of thermal degradation.

-

Storage: For long-term storage, it is recommended to keep 1-Tosylazetidin-3-ol in a cool, dry, and dark environment in a tightly sealed container to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of 3-Azido-1-tosylazetidine via C3-Substitution

This protocol describes the conversion of the hydroxyl group to an azide, a versatile functional group that can be further modified, for instance, via 'click' chemistry.[8]

Step A: Mesylation of 1-Tosylazetidin-3-ol

-

Dissolve 1-Tosylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA) (1.5 eq) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring completion by TLC.

-

Upon completion, quench the reaction by adding cold water. Separate the organic layer.

-

Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-tosylazetidin-3-yl mesylate, which is often used in the next step without further purification.

Step B: Nucleophilic Displacement with Sodium Azide

-

Dissolve the crude mesylate from Step A in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (3.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring completion by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-azido-1-tosylazetidine.

Conclusion

1-Tosylazetidin-3-ol is a strategically important and highly adaptable chemical intermediate. Its reactivity is dominated by the strained azetidine ring and the versatile C3-hydroxyl group. A thorough understanding of its reaction pathways—namely nucleophilic ring-opening and C3-functionalization via substitution—allows chemists to leverage this molecule for the efficient construction of complex and diverse azetidine-containing compounds. Its stability profile requires careful consideration of pH and temperature, but under appropriate conditions, it serves as a robust building block for applications ranging from fundamental research to industrial-scale drug development.

References

-

PubChem. (n.d.). 1-Tosylazetidin-3-OL. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The ring opening of chiral (R)‐N‐tosylaziridines 1 e′ with NaN3. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring‐opening reaction of various tosylaziridines with different.... Retrieved from [Link]

-

Chemistry LibreTexts. (2020, September 8). Acid-Base Reactions. Retrieved from [Link]

-

Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). What is Nucleophilic Substitution?. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Regioselective palladium-catalyzed ring-opening reactions of C1-substituted oxabicyclo[1][2][2]hepta-2,5-diene-2,3-dicarboxylates. Retrieved from [Link]

-

Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]

-

Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]

-

PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzoylazetidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-TOSYLAZETIDIN-3-OL, 95% Purity, C10H13NO3S, 1 gram. Retrieved from [Link]

-

Chemsrc. (2025, August 27). 3-ethynyl-1-tosylazetidin-3-ol. Retrieved from [Link]

-

PubMed. (2022, October 5). The 1,2,3-triazole 'all-in-one' ring system in drug discovery. Retrieved from [Link]

-

PubMed. (2006, April). Toxicology in the drug discovery and development process. Retrieved from [Link]

-

PubMed. (n.d.). LSD1 in drug discovery: From biological function to clinical application. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One pot 'click' reactions: tandem enantioselective biocatalytic epoxide ring opening and [3+2] azide alkyne cycloaddition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

-

MDPI. (2021, December 28). Ring-Opening Polymerization of ε-Caprolactone and Styrene Oxide–CO2 Coupling Reactions.... Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of oxoindolin-3-ylidene-1,3-dithioles. Retrieved from [Link]

Sources

- 1. 1-Tosylazetidin-3-OL | C10H13NO3S | CID 3768999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. savemyexams.com [savemyexams.com]

- 5. studymind.co.uk [studymind.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acid–base reaction - Wikipedia [en.wikipedia.org]

- 8. One pot ‘click’ reactions: tandem enantioselective biocatalytic epoxide ring opening and [3+2] azide alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 1-Tosylazetidin-3-ol: An In-Depth Technical Guide for Synthetic and Medicinal Chemists

Foreword: The Rise of Strained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the myriad of molecular architectures, strained ring systems, particularly azetidines, have emerged as privileged scaffolds. Their inherent ring strain, while a challenge to synthetic chemists, endows them with unique conformational preorganization and reactivity, making them valuable bioisosteres for more common saturated heterocycles. This guide delves into the core of one such pivotal building block: 1-Tosylazetidin-3-ol . We will explore its synthesis, reactivity, and strategic applications, providing both foundational knowledge and actionable protocols for researchers at the forefront of organic synthesis and drug development.

Section 1: The Azetidine Motif - A Gateway to Novel Chemical Space

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. The tosyl-protected variant, 1-Tosylazetidin-3-ol, offers a stable yet highly versatile platform for the introduction of diverse functionalities. The tosyl group serves as a robust protecting group that activates the ring system towards certain transformations while also providing a handle for eventual deprotection. The hydroxyl group at the 3-position is a versatile functional handle for a wide array of chemical manipulations.

Section 2: Synthesis of 1-Tosylazetidin-3-ol: A Reliable and Scalable Approach

The most common and efficient synthesis of 1-Tosylazetidin-3-ol commences from readily available and inexpensive starting materials: epichlorohydrin and p-toluenesulfonamide. The reaction proceeds via a two-step, one-pot process.

Mechanistic Rationale

The synthesis begins with the nucleophilic attack of the deprotonated sulfonamide on the epoxide of epichlorohydrin. This is followed by an intramolecular cyclization, where the newly formed alkoxide displaces the chloride to form the strained azetidine ring. The use of a base is crucial for both the initial deprotonation of the sulfonamide and to facilitate the final ring-closing step.

Detailed Experimental Protocol

Materials:

-

Epichlorohydrin

-

p-Toluenesulfonamide (TsNH₂)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like isopropanol)

Procedure:

-

A solution of p-toluenesulfonamide and a stoichiometric amount of a strong base (e.g., NaOH) in the chosen solvent system is prepared in a reaction vessel equipped with a stirrer and a condenser.

-

Epichlorohydrin is added to the stirred solution. The reaction mixture is then heated to reflux.

-

The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

-